(3-Chloro-4-fluoro-5-(methoxycarbonyl)phenyl)boronic acid
CAS No.:
Cat. No.: VC13810147
Molecular Formula: C8H7BClFO4
Molecular Weight: 232.40 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H7BClFO4 |
|---|---|
| Molecular Weight | 232.40 g/mol |
| IUPAC Name | (3-chloro-4-fluoro-5-methoxycarbonylphenyl)boronic acid |
| Standard InChI | InChI=1S/C8H7BClFO4/c1-15-8(12)5-2-4(9(13)14)3-6(10)7(5)11/h2-3,13-14H,1H3 |
| Standard InChI Key | XOPYIVVCIARSRE-UHFFFAOYSA-N |
| SMILES | B(C1=CC(=C(C(=C1)Cl)F)C(=O)OC)(O)O |
| Canonical SMILES | B(C1=CC(=C(C(=C1)Cl)F)C(=O)OC)(O)O |
Introduction
Structural and Chemical Identity
(3-Chloro-4-fluoro-5-(methoxycarbonyl)phenyl)boronic acid belongs to the arylboronic acid family, where the boron atom is bonded to an aromatic ring. The substituents at the 3-, 4-, and 5-positions create steric and electronic effects that influence its reactivity. The chloro and fluoro groups are electron-withdrawing, enhancing the electrophilicity of the boron center, while the methoxycarbonyl group introduces both steric bulk and polarity .
Key Physicochemical Properties
The compound’s boronic acid moiety () enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis .
Synthesis and Optimization
The synthesis of (3-Chloro-4-fluoro-5-(methoxycarbonyl)phenyl)boronic acid typically follows a palladium-catalyzed borylation protocol. A representative method involves:
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Starting Material: 3-Chloro-4-fluoro-5-(methoxycarbonyl)iodobenzene.
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Boron Source: Bis(pinacolato)diboron ().
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Catalyst: Palladium complexes such as .
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Base: Potassium acetate ().
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Conditions: Reaction under inert atmosphere (e.g., nitrogen) at 80–100°C for 12–24 hours.
This method achieves moderate to high yields (60–85%) and minimizes side reactions like protodeboronation. The use of anhydrous solvents (e.g., dioxane) and degassed conditions is critical to prevent oxidation of the boronic acid .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
As a key reagent in Suzuki-Miyaura reactions, this compound facilitates carbon-carbon bond formation between aryl halides and boronic acids. Its electron-deficient aromatic ring accelerates transmetallation steps, enabling efficient synthesis of biaryl structures . For example, coupling with 4-bromoanisole produces a substituted biphenyl derivative, a common motif in drug candidates.
Pharmaceutical Intermediates
The compound’s structural versatility makes it valuable in drug discovery. It serves as a building block for kinase inhibitors and protease-targeted therapies, where the methoxycarbonyl group can be hydrolyzed to a carboxylic acid for further functionalization . Recent studies highlight its role in synthesizing covalent inhibitors for COVID-19 main protease (M) .
Material Science
In materials chemistry, the boronic acid group enables covalent bonding to diols, forming stable boronate esters. This property is exploited in:
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Self-healing polymers: Dynamic boronate ester bonds enable reversible cross-linking.
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Sensor development: Fluorescent probes for saccharide detection.
Comparative Analysis with Related Boronic Acids
To contextualize its utility, Table 2 compares (3-Chloro-4-fluoro-5-(methoxycarbonyl)phenyl)boronic acid with structurally similar derivatives.
The methoxycarbonyl group in the target compound improves aqueous solubility compared to benzyloxy-substituted analogs, broadening its applicability in biological systems .
Future Directions and Research Gaps
Despite its established utility, further studies are needed to:
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Optimize catalytic systems for greener synthesis.
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Explore its use in metal-organic frameworks (MOFs).
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Assess long-term stability under physiological conditions.
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